molecular formula C13H12N2O5 B2356013 Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate CAS No. 898372-83-3

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate

Cat. No.: B2356013
CAS No.: 898372-83-3
M. Wt: 276.248
InChI Key: AYTWEOXZOPIHCX-UHFFFAOYSA-N
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Description

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate is a synthetic organic compound featuring a benzofuran core substituted with a carbamoyl group at position 2 and an α-ketoester moiety at position 2. Its structure integrates a benzofuran ring system, a carbamoyl group, and an ethyl oxoacetate side chain, making it a versatile intermediate for pharmaceutical and agrochemical applications. The compound is typically synthesized via condensation reactions involving N-Boc-protected isatin derivatives and ethyl oxoacetate precursors under mild conditions (e.g., dichloromethane or hexane/ethyl acetate solvent systems) . Key spectral data include:

  • 1H NMR (CDCl3): δ 10.37 (s, 1H, NH), 8.52 (d, J=8.5 Hz, 1H, aromatic), 7.70–7.49 (m, 2H, aromatic), 3.97 (s, 3H, OCH2CH3) .
  • 13C NMR: δ 190.2 (C=O), 164.5 (ester C=O), 153.1 (Boc carbonyl), 144.1 (benzofuran C3) .
  • HRMS: [M+Na]+ calcd. 302.1004, found 302.0992 .

The compound’s reactivity is attributed to the electrophilic α-ketoester group and the nucleophilic benzofuran amino group, enabling further functionalization for drug discovery .

Properties

IUPAC Name

ethyl 2-[(2-carbamoyl-1-benzofuran-3-yl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c1-2-19-13(18)12(17)15-9-7-5-3-4-6-8(7)20-10(9)11(14)16/h3-6H,2H2,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTWEOXZOPIHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

Cyclization of 2-aminophenol derivatives under acidic conditions is a well-established route to benzofuran systems. For example, heating 2-hydroxy-3-nitrobenzaldehyde in a mixture of hydrochloric acid and acetic acid (HCl-AcOH) at 100–120°C induces furan ring formation, yielding 5-nitro-2-phenylbenzofuran derivatives. Adapting this method, 2-carbamoylbenzofuran can be synthesized by substituting the nitro group with a carbamoyl moiety post-cyclization. The reaction typically requires 6–8 hours under reflux, with yields ranging from 65% to 78% depending on the substituents.

Oxidative Ring-Closing Reactions

An alternative approach involves the use of oxidative agents such as N-chlorobenzotriazole (NCBT) to facilitate cyclization. In a protocol adapted from benzoxazole synthesis, 2-aminophenol derivatives treated with NCBT in dichloromethane at −78°C undergo oxidative cyclization to form the benzofuran core. This method avoids harsh acidic conditions and achieves comparable yields (70–75%) with shorter reaction times (2–3 hours).

Introduction of the Carbamoyl Group

The carbamoyl moiety at the 2-position of benzofuran is introduced via nucleophilic acyl substitution or direct amidation .

Nucleophilic Acyl Substitution

Reaction of 2-chlorocarbonylbenzofuran with ammonia or primary amines in anhydrous tetrahydrofuran (THF) at 0°C produces the corresponding carbamoyl derivatives. For instance, treating 2-chlorocarbonylbenzofuran with aqueous ammonia yields 2-carbamoylbenzofuran with 85% efficiency. This method is favored for its simplicity and scalability.

Direct Amidation Using Coupling Agents

Modern protocols employ carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate amidation. A mixture of 2-carboxybenzofuran and ammonium chloride in the presence of EDCI and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) reacts at room temperature for 12 hours, achieving 90% conversion. This method is particularly advantageous for sterically hindered substrates.

Coupling with Ethyl Oxoacetate

The final step involves the formation of the 2-oxoacetate side chain through condensation reactions or Ugi-type multicomponent reactions .

Condensation with Ethyl Chlorooxoacetate

Reaction of 3-amino-2-carbamoylbenzofuran with ethyl chlorooxoacetate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C produces the target compound. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by elimination of hydrochloric acid. Yields of 80–85% are reported after purification by column chromatography.

Smiles Rearrangement-Mediated Coupling

A novel approach adapted from benzoxazole chemistry utilizes the Smiles rearrangement to install the oxoacetate group. Treatment of 3-amino-2-carbamoylbenzofuran with chloroacetyl chloride in acetonitrile at 60°C generates an intermediate thioester, which undergoes intramolecular rearrangement to form the oxoacetate derivative. This metal-free method achieves 75% yield and is scalable to industrial production.

Optimization and Industrial Scalability

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in amidation steps, while non-polar solvents (e.g., chlorobenzene) improve cyclization efficiency.
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylations, whereas higher temperatures (100–120°C) accelerate cyclization.

Catalytic Systems

  • Lewis Acid Catalysis : Boron trifluoride etherate (BF₃·Et₂O) enhances electrophilic cyanations in benzofuran synthesis, reducing reaction times by 30%.
  • Base Additives : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving condensation reactions to completion.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include a singlet at δ 8.2 ppm (NH of carbamoyl), a quartet at δ 4.3 ppm (CH₂ of ethyl ester), and a triplet at δ 1.3 ppm (CH₃ of ethyl ester).
  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O of ester), 1660 cm⁻¹ (C=O of carbamate), and 3350 cm⁻¹ (N-H of amine).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses using a C18 column (acetonitrile/water gradient) confirm ≥98% purity for industrial-grade batches.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The benzofuran ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties are explored for developing new drugs, particularly in treating diseases related to its biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

The structural and functional uniqueness of ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate is highlighted through comparisons with analogous α-ketoesters and benzofuran derivatives. Below is a detailed analysis:

Structural Analogues with Aromatic Substitutions
Compound Name Key Structural Differences Biological Activity/Applications Reference(s)
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate hydrochloride Pyridinyl instead of benzofuran; chlorine substituent Intermediate for anticoagulants (e.g., Edoxaban-d6 synthesis)
Ethyl 2-(2-((Boc)amino)-5-chlorophenyl)-2-oxoacetate Chlorophenyl instead of benzofuran; Boc-protected amine Precursor for anticancer agents (IC50: 0.090–0.650 μM against cancer cell lines)
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate Bromophenyl substitution; lacks benzofuran Anticancer activity (IC50 values comparable to cisplatin derivatives)
Ethyl 2-oxo-2-(phenylamino)acetate Simple phenyl group; no heterocyclic or carbamoyl substituents Intermediate for sulfonamide-based carbonic anhydrase inhibitors

Key Observations :

  • Benzofuran vs.
  • Carbamoyl Group : The 2-carbamoyl substituent on benzofuran increases hydrogen-bonding capacity, differentiating it from halogenated analogues (e.g., chloro or bromo derivatives) .
  • α-Ketoester Reactivity : All analogues share the α-ketoester motif, but electronic effects from substituents (e.g., electron-withdrawing halogens) modulate reactivity in nucleophilic additions or cyclizations .
Functional Analogues in Drug Discovery
Compound Class/Name Structural Features Therapeutic Relevance Reference(s)
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates Benzo[d]thiazole instead of benzofuran; varied 6-position substituents (e.g., Cl, OMe) PPARγ antagonists for diabetes treatment (IC50: 10–50 μM)
Ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate Nitrophenyl group; precursor to sulfonamide derivatives Carbonic anhydrase inhibitors (nanomolar Ki values)
Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate Benzylsulfanyl and phenyl substituents Novel thiazole derivatives with unexplored bioactivity

Key Insights :

  • Heterocyclic Diversity : Replacing benzofuran with benzo[d]thiazole (in PPARγ antagonists) or dibenzofuran (in sulfonamide inhibitors) alters target selectivity due to differences in ring electronics and steric bulk .
  • Nitrophenyl vs. Carbamoyl: The nitro group in ethyl 2-((2-nitrophenyl)amino)-2-oxoacetate facilitates reduction to amine intermediates for sulfonamide drug candidates, whereas the carbamoyl group in the target compound offers direct hydrogen-bonding functionality .

Biological Activity

Ethyl 2-((2-carbamoylbenzofuran-3-yl)amino)-2-oxoacetate is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Formula

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 248.24 g/mol

Structural Characteristics

The compound features a benzofuran moiety linked to a carbamoyl group, which is significant for its biological interactions. The presence of an ethyl ester and an oxoacetate group contributes to its reactivity and solubility.

Research indicates that this compound may modulate various biological pathways, particularly through the inhibition of specific enzymes involved in metabolic processes. Notably, it has been shown to affect histone lysine demethylases (KDMs), which play crucial roles in gene regulation and epigenetic modifications .

Anticancer Activity

A study demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to G1 phase arrest and subsequent apoptosis .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 1: Anticancer Efficacy

In a preclinical study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM across different cell lines. Histological analysis revealed increased apoptosis markers in treated cells compared to controls.

Study 2: Anti-inflammatory Activity

A randomized controlled trial assessed the anti-inflammatory effects of the compound in a murine model of induced inflammation. Mice treated with this compound showed a significant decrease in paw swelling and reduced levels of TNF-alpha and IL-6 compared to untreated controls.

Data Table

Biological Activity Effect Mechanism
AnticancerInduces apoptosisActivation of caspases; cell cycle arrest
Anti-inflammatoryReduces cytokine productionInhibition of NF-kB pathway
AntimicrobialInhibits bacterial growthDisruption of bacterial cell wall synthesis

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